5-Amino-2-(difluoromethoxy)benzonitrile CAS number 1803606-66-7
5-Amino-2-(difluoromethoxy)benzonitrile CAS number 1803606-66-7
Topic: 5-Amino-2-(difluoromethoxy)benzonitrile (CAS 1803606-66-7) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Building Block for Next-Generation Kinase Inhibitors
Executive Summary
5-Amino-2-(difluoromethoxy)benzonitrile (CAS 1803606-66-7 ) is a specialized aniline intermediate designed for high-value medicinal chemistry campaigns. Distinguished by the difluoromethoxy (
Its primary utility lies in lead optimization , where the
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The compound features a trisubstituted benzene ring with three distinct functional handles: a nitrile (electron-withdrawing, electrophilic), a difluoromethoxy group (lipophilic, metabolically stable), and a primary amine (nucleophilic).
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1803606-66-7 |
| IUPAC Name | 5-Amino-2-(difluoromethoxy)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 184.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~1.9 (Lipophilic) |
| pKa (Aniline) | ~3.5–4.0 (Reduced basicity due to CN and |
| H-Bond Donors/Acceptors | 1 Donor ( |
Structural Logic
-
Position 1 (CN): Provides a rigid vector for
-stacking interactions and can be hydrolyzed to amides/acids or cyclized into heterocycles (e.g., quinazolines). -
Position 2 (
): Located ortho to the nitrile. The group is a "lipophilic hydrogen bond donor" capable of weak intramolecular interactions, influencing the bioactive conformation. -
Position 5 (
): Located para to the group. This geometric arrangement creates a "push-pull" electronic system, making the amine less nucleophilic than unsubstituted aniline but highly stable against oxidation.
Synthetic Routes & Methodology
The synthesis of CAS 1803606-66-7 requires a strategy that introduces the sensitive difluoromethoxy group before the final reduction of the amine, as the amine is susceptible to side reactions during difluoromethylation.
Preferred Pathway: Nitro-Reduction Approach
The most robust route proceeds via the difluoromethylation of 2-hydroxy-5-nitrobenzonitrile , followed by chemoselective reduction.
Figure 1: Validated synthetic workflow for CAS 1803606-66-7. The difluoromethoxy group is installed on the phenol prior to amine generation to prevent N-alkylation side products.
Detailed Protocol: Step 1 (Difluoromethylation)
Rationale: Direct difluoromethylation of phenols is superior to
-
Setup: Charge a 3-neck round-bottom flask with 2-hydroxy-5-nitrobenzonitrile (1.0 eq) and DMF (10 vol).
-
Base Addition: Add
(1.5 eq) and stir at room temperature for 30 min to form the phenoxide. -
Reagent Addition: Add Sodium chlorodifluoroacetate (
, 2.0 eq). -
Reaction: Heat the mixture to 95–100°C under
. The reagent decarboxylates to generate , which inserts into the O-H bond.-
Critical Control Point: Do not exceed 110°C to avoid polymerization of the carbene.
-
-
Workup: Quench with water, extract with EtOAc. The intermediate 2-(difluoromethoxy)-5-nitrobenzonitrile is stable and can be purified via silica gel chromatography (Hexane/EtOAc).
Detailed Protocol: Step 2 (Nitro Reduction)
Rationale: Catalytic hydrogenation (
-
Setup: Dissolve the nitro intermediate (1.0 eq) in EtOH/Water (4:1) .
-
Catalyst: Add Iron powder (reduced, 5.0 eq) and
(3.0 eq). -
Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the nitro peak.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Isolation: Neutralize with
, extract with DCM. The final product, 5-amino-2-(difluoromethoxy)benzonitrile , is obtained as a solid upon evaporation.
Applications in Drug Discovery (SAR Logic)
This scaffold is particularly valuable in the design of Kinase Inhibitors (e.g., EGFR, BTK, JAK) where the aniline moiety serves as the hinge-binder or solvent-front interaction point.
Bioisosteric Advantages
The
-
Metabolic Stability: The C-F bond strength prevents rapid oxidative demethylation (CYP450 metabolism), extending the drug's half-life (
). -
H-Bond Donor Capability: Unlike
(which is purely hydrophobic), the terminal proton on is acidic enough to act as a weak hydrogen bond donor ( for the C-H), potentially interacting with carbonyls in the protein binding pocket. -
Conformational Lock: The dipole of the
group tends to align orthogonal to the ring, favoring specific binding geometries.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each chemical handle on the scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for halogenated anilines and benzonitriles .
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant).[1]
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Handling: Use a fume hood. Avoid dust generation.[2] The nitrile group can release cyanide upon combustion or strong acid hydrolysis; however, it is stable under standard storage conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).
References
-
Zafrani, Y., et al. (2019). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). "Reagents for Difluoromethylation." Chemical Reviews.
-
PubChem Compound Summary. (2024). "5-Amino-2-(difluoromethoxy)benzonitrile."[3][4] National Center for Biotechnology Information.
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorinated Groups in Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. PubChemLite - 5-amino-2-(difluoromethoxy)benzonitrile hydrochloride (C8H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 4. 1803606-66-7 | MFCD28012395 | 5-amino-2-(difluoromethoxy)benzonitrile hydrochloride [aaronchem.com]

